molecular formula C14H19NO3 B8653474 Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate

Cat. No.: B8653474
M. Wt: 249.30 g/mol
InChI Key: KLULUTCDRYWBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)indoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated product.

    Protection: The formyl group is then protected by converting it to an N-Boc derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Final Product: The final product, tert-butyl 4-(hydroxymethyl)indoline-1-carboxylate, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The indoline ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and alkylated indoline derivatives.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)indoline-1-carboxylate is not well-documented. indoline derivatives generally exert their effects by interacting with specific molecular targets and pathways in biological systems. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl indoline-1-carboxylate
  • Tert-butyl 1-indolecarboxylate
  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(hydroxymethyl)-2,3-dihydro-1h-indole-1-carboxylate is unique due to the presence of the hydroxymethyl group at the 4-position of the indoline ring. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,16H,7-9H2,1-3H3

InChI Key

KLULUTCDRYWBLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)CO

Origin of Product

United States

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